

Aclerastide vs. Placebo for Re-Epithelialization: A Comparative Guide

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An objective analysis of **aclerastide**'s performance in promoting re-epithelialization compared to placebo, drawing on available preclinical and clinical data. This guide is intended for researchers, scientists, and professionals in drug development.

Aclerastide (DSC127), an analog of the naturally occurring peptide Angiotensin 1-7, was investigated as a topical agent to promote the healing of chronic wounds, particularly diabetic foot ulcers (DFUs).[1] The proposed mechanism of action centered on the induction of progenitor cell proliferation, accelerated vascularization, collagen deposition, and enhanced reepithelialization.[1] Despite promising initial preclinical and Phase II clinical trial results, the Phase III clinical program for aclerastide was terminated due to a lack of efficacy.[2][3] This guide provides a comprehensive comparison of aclerastide's effects on re-epithelialization versus placebo, presenting the conflicting evidence from various studies.

Quantitative Data Summary

Subsequent preclinical research in diabetic mouse models failed to replicate the initial positive findings and instead suggested that **aclerastide** does not accelerate wound healing compared to a vehicle control. The following table summarizes the key quantitative findings from a study on db/db mice, a model for type 2 diabetes.



| Treatment Group | Day 7 (% Wound Closure) | Day 10 (% Wound Closure) | Day 14 (% Wound Closure) | Statistical Significance vs. Vehicle |
|------------------------------|-------------------------------|--------------------------------|--------------------------------|--|
| Aclerastide | ~40% | ~60% | ~75% | No significant difference[4] |
| Vehicle (Placebo) | ~40% | ~60% | ~75% | N/A |
| ND-336 (Positive Control) | ~55% | ~80% | ~95% | P = 0.008 (Day 10), P = 0.0001 (Day 14)[4] |

Data are estimated from graphical representations in the cited source and are intended for comparative purposes.[5][6]

Experimental Protocols Preclinical Excisional Wound Model in db/db Mice

This study investigated the effect of **aclerastide** on wound healing in a diabetic mouse model.

- Model: Genetically diabetic (db/db) mice were used.
- Wound Creation: A single, full-thickness 8mm diameter excisional wound was created on the dorsal thorax of each mouse.
- Treatment: Wounds were treated topically once daily for 14 days with either aclerastide (100 μ g/wound/day), a vehicle control (water), or a positive control (ND-336, a selective MMP-9 inhibitor).[5][6]
- Assessment: Wound closure was measured over the 14-day period. Histological analysis
 was also performed to assess re-epithelialization and other healing parameters. Additionally,
 levels of reactive oxygen species (ROS) and active matrix metalloproteinase-9 (MMP-9)
 were measured.[4]



Phase III Clinical Trial in Patients with Diabetic Foot Ulcers

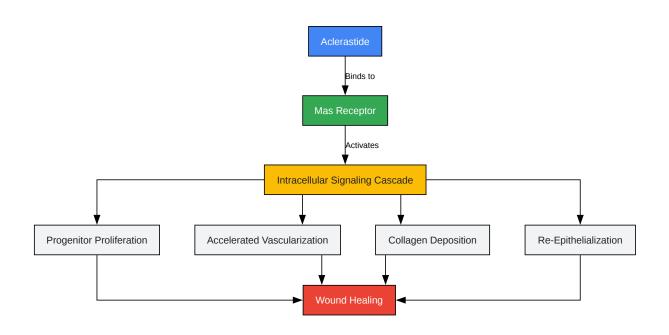
The terminated Phase III program for **aclerastide** consisted of two trials designed to evaluate its efficacy and safety in the treatment of DFUs.

- Study Design: The program included two trials: one comparing **aclerastide** 0.03% to a topical vehicle, and another comparing **aclerastide** 0.03% to both a topical vehicle and a standard of care hydrogel dressing.[7]
- Patient Population: Patients with diabetic foot ulcers were enrolled. A 14-day run-in period
 was implemented, and only patients whose wounds had not closed by more than 30% were
 randomized.[7]
- Treatment Regimen: The assigned treatment (**aclerastide**, vehicle, or hydrogel) was applied once daily for four weeks. Following this period, patients received standard of care and were monitored for up to an additional six weeks until complete wound closure was achieved.[7]
- Primary Endpoint: The primary efficacy endpoint was the proportion of ulcers that were completely closed by 10 weeks and remained closed for two consecutive weeks.[7] The trial was terminated for futility based on interim analyses of this endpoint.[2]

Signaling Pathways and Experimental Workflow Proposed Mechanism of Aclerastide Action

Aclerastide was hypothesized to promote wound healing by acting as an agonist for the Mas receptor, part of the protective arm of the Renin-Angiotensin System (RAS). This interaction was thought to trigger a signaling cascade leading to enhanced tissue repair.





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Caption: Proposed signaling pathway for aclerastide-mediated wound healing.

Experimental Workflow of the db/db Mouse Wound Healing Study

The following diagram outlines the key steps in the preclinical study that compared **aclerastide** to a placebo in diabetic mice.





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Caption: Workflow of the preclinical wound healing study in db/db mice.



Discussion and Conclusion

Initial preclinical data and Phase II clinical trial results for **aclerastide** suggested a potential benefit in wound healing and re-epithelialization.[1] However, these findings were not substantiated in the pivotal Phase III clinical trials, which were ultimately terminated due to ineffectiveness.[2] Subsequent preclinical investigations provided a potential explanation for this failure, demonstrating that in a diabetic mouse model, **aclerastide** did not improve wound healing over a placebo and was associated with an increase in reactive oxygen species and the detrimental enzyme MMP-9.[4][5][6][8]

In conclusion, the available evidence does not support the efficacy of **aclerastide** for promoting re-epithelialization or overall wound healing in diabetic ulcers when compared to a placebo. The discrepancy between early and later-stage trial results underscores the complexities of translating preclinical findings to clinical success in the challenging area of chronic wound care.

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